molecular formula C17H21N5O2 B2949361 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378212-88-5

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2949361
CAS No.: 378212-88-5
M. Wt: 327.388
InChI Key: IRVUBMKZZJITKJ-UHFFFAOYSA-N
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Description

The compound 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core structure. Key features include:

  • 3-Methyl group: Enhances metabolic stability and modulates electronic properties.
  • 8-(Propylamino) group: A primary amine that may engage in hydrogen bonding or act as a pharmacophore for target interactions.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVUBMKZZJITKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a purine core with various substituents, contributes significantly to its biological activities. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2 with a molecular weight of approximately 327.388 g/mol. The structural features include:

  • Methyl group at the 3-position
  • Propylamino group at the 8-position
  • 3-Methylbenzyl group at the 7-position

These substituents influence its reactivity and interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways. Its structural resemblance to adenosine suggests potential roles as an adenosine receptor antagonist , which may be beneficial in treating conditions such as:

  • Asthma
  • Cardiovascular diseases

Additionally, compounds similar to this one have shown anti-inflammatory and anti-cancer properties due to their ability to modulate signaling pathways involved in cell proliferation.

Preliminary studies suggest that this compound may interact with various receptors, particularly adenosine receptors (A1, A2A). This interaction can influence cellular responses such as vasodilation and neurotransmitter release. Furthermore, it may interact with enzymes involved in nucleotide metabolism, elucidating its mechanism of action.

Comparative Analysis of Related Compounds

Several structurally similar compounds exhibit varying biological activities. The following table summarizes notable examples:

Compound Name Structural Features Biological Activity
7-Ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dioneEthyl instead of methyl at position 7Similar receptor antagonism
8-Amino-3-methyl-1H-purine-2,6-dioneAmino group at position 8Anticancer properties
3-MethylxanthineXanthine core structureCaffeine-like stimulant effects

This comparative analysis highlights how variations in substituents can significantly affect biological properties and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related purine derivatives. One notable study demonstrated that similar compounds exhibited significant inhibition of cell proliferation in cancer cell lines. The findings suggest that these compounds can induce apoptosis and inhibit tumor growth through various signaling pathways .

Another research effort focused on the anti-inflammatory properties of related purines. It was found that these compounds could effectively reduce inflammation markers in vitro and in vivo models, indicating their potential for treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The purine-dione scaffold allows extensive modifications at positions 7 and 8. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Purine-Dione Derivatives
Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 3-Methylbenzyl Propylamino ~314.37* Not reported N/A
Linagliptin (Antidiabetic Drug) But-2-yn-1-yl 3-Aminopiperidin-1-yl 472.5 DPP-4 inhibition
1,3,7-Trimethyl-8-(3,3,3-Trifluoropropyl)-1H-Purine-2,6-Dione - 3,3,3-Trifluoropropyl 294.2 Not reported
TC227 (Trypanothione Synthetase Inhibitor) 2-Hydroxy-3-phenoxypropyl Hydrazinyl ~443.43* Antiparasitic activity
8-Bromo-7-(But-2-ynyl)-3-Methyl-1H-Purine-2,6-Dione But-2-ynyl Bromo 312.2 Intermediate for further synthesis

*Calculated based on molecular formulas.

Key Observations:

Lipophilicity varies significantly: 3-methylbenzyl (target) > but-2-ynyl (Linagliptin) > hydroxypropyl (TC227).

8-Substituent Impact: Propylamino (target) vs. 3-aminopiperidin-1-yl (Linagliptin): The latter’s cyclic amine enhances binding to DPP-4 via conformational rigidity . Hydrazinyl (TC227) and bromo () groups enable nucleophilic reactions or hydrogen bonding, influencing target selectivity .

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